REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4](=[O:10])[CH:5]=[CH:6][C:7](=[O:9])[CH:8]=1.[C:11]1([CH:18]=CC(O)=[CH:14][CH:13]=1)O.CCOCC>C1(C)C=CC=CC=1.C=CC=C>[CH3:1][O:2][C:3]1[C:4](=[O:10])[CH:5]2[CH:6]([C:7](=[O:9])[CH:8]=1)[CH2:14][CH:13]=[CH:11][CH2:18]2
|
Name
|
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
|
COC=1C(C=CC(C1)=O)=O
|
Name
|
|
Quantity
|
38 mg
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred overnight in a 60° C. oil bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling)
|
Type
|
CUSTOM
|
Details
|
sealed robe (Ace)
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
TEMPERATURE
|
Details
|
was further cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
A precipitate formed
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexanes
|
Type
|
CUSTOM
|
Details
|
dry (930 mg)
|
Type
|
CUSTOM
|
Details
|
The solid was crystallized from hexanes (dissolved in 350 mL, hot filtered, concd to 200 mL, re-filtered, allowed to cool to rt)
|
Type
|
CUSTOM
|
Details
|
to yield a yellow powder (703 mg, 68%, >95% pure by 1H NMR analysis)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
COC=1C(C2CC=CCC2C(C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |